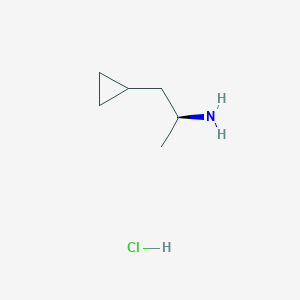
4-(2-Chloroacetyl)-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloroacetyl)-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. It is a cyclic amide that contains a chloroacetyl group and a quinoxaline ring system. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 4-(2-Chloroacetyl)-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one is not fully understood. However, it is believed to act on the GABAergic system, which is a major inhibitory neurotransmitter system in the central nervous system. It has been reported that this compound enhances the activity of GABA receptors, leading to the inhibition of neuronal activity and the reduction of seizure activity.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. It has been reported to exhibit anticonvulsant, anxiolytic, and analgesic activities, making it a promising candidate for the development of new drugs for the treatment of various neurological disorders. It has also been reported to exhibit antioxidant and anti-inflammatory activities, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-Chloroacetyl)-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one in lab experiments include its easy synthesis, good yields, and diverse applications. However, there are some limitations associated with the use of this compound, including its potential toxicity, limited solubility, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 4-(2-Chloroacetyl)-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one. Some of these include:
1. Further exploration of the compound's potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of neurological disorders.
2. Investigation of the compound's potential applications in the treatment of oxidative stress and inflammation-related diseases.
3. Further research to fully understand the compound's mechanism of action and its interaction with the GABAergic system.
4. Exploration of the compound's potential applications in the field of materials science, particularly in the development of new materials with unique properties.
5. Investigation of the compound's potential applications in the field of agriculture, particularly in the development of new pesticides and herbicides.
In conclusion, this compound is a promising compound that has attracted significant attention in scientific research due to its potential applications in various fields. Its easy synthesis, good yields, and diverse applications make it a promising candidate for further research. However, further research is needed to fully understand its mechanism of action and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 4-(2-Chloroacetyl)-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one can be achieved through several methods. One of the most commonly used methods is the reaction of 2-chloroacetyl chloride with 1,2-diaminocyclohexane in the presence of a base such as triethylamine. The reaction leads to the formation of the desired compound in good yields. Other methods include the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
The potential scientific research applications of 4-(2-Chloroacetyl)-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one are diverse. One of the most significant applications is in the field of medicinal chemistry, where this compound can be used as a scaffold for the synthesis of new drugs. It has been reported that this compound exhibits anticonvulsant, anxiolytic, and analgesic activities, making it a promising candidate for the development of new drugs for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
4-(2-chloroacetyl)-1,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c11-5-10(15)13-6-9(14)12-7-3-1-2-4-8(7)13/h7-8H,1-6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRATXCAVXUIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=O)CN2C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2970226.png)
![4-[(3-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2970227.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine](/img/structure/B2970229.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2970231.png)



![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2970236.png)

![1-(2-(5-Chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2970239.png)


